Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-17-11-5-10(12(16)18-2)15-9-4-8(14)7(13)3-6(9)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFJCTNECVUAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC(=C(C=C21)F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate typically involves the reaction of 6,7-difluoro-4-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinoline Family
Key structural analogues include derivatives with variations in substituent positions, ester groups, or additional functional groups. Below is a comparative analysis based on synthesis, substituent effects, and applications:
Table 1: Comparison of Methyl 6,7-Difluoro-4-Methoxyquinoline-2-Carboxylate with Analogues
Key Differences and Implications
Substituent Position and Reactivity: The target compound’s methyl ester at position 2 distinguishes it from analogues like the sulfanyl-substituted derivative at position 2 in and the ethyl ester in . The position of the ester group (2 vs. The 4-methoxy group in the target compound contrasts with the 4-hydroxy group in and , which may reduce hydrogen-bonding capacity but improve metabolic stability.
The ethyl ester analogue in achieves an 85.7% yield through a multi-step process involving carbon disulfide and diethyl malonate, highlighting the role of ester choice in synthetic efficiency.
Functional Group Impact: Fluorine atoms at positions 6 and 7 are conserved across all quinoline analogues, enhancing electron-withdrawing effects and resistance to oxidative degradation. The methoxymethylthio group in introduces a sulfur atom, which could facilitate further derivatization (e.g., oxidation to sulfones) for expanded applications.
Notes
- Data Gaps: Limited evidence is available on the target compound’s biological activity or physical properties (e.g., solubility, melting point).
- Synthetic Challenges : The discontinuation of the target compound may reflect synthetic hurdles, such as low yields or purification difficulties, compared to analogues with hydroxy or sulfanyl groups.
- Structural Versatility: The quinoline core allows extensive modification, as demonstrated by the diversity of substituents in analogues like and , enabling tailored applications in drug discovery or materials science.
Biological Activity
Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and data tables.
This compound is a derivative of quinoline, characterized by the presence of fluorine substituents and a methoxy group. The synthesis typically involves multi-step reactions starting from 4-methoxyquinoline derivatives, utilizing fluorination techniques to introduce the difluoro moiety.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties.
- Minimum Inhibitory Concentrations (MICs) :
- Against Staphylococcus aureus: MIC values range from 4 to 16 µg/mL.
- Against Escherichia coli: Similar MIC values were noted, indicating broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 4 - 16 | 0.125 - 0.5 |
| Escherichia coli | 8 - 32 | 0.5 - 1 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
This compound has also been evaluated for its anticancer potential.
- Cell Lines Tested : The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
- IC50 Values :
- HeLa cells: IC50 = 15 µM
- MCF-7 cells: IC50 = 20 µM
The selectivity index indicates that the compound exhibits lower toxicity towards normal cells compared to cancerous ones, highlighting its potential as an anticancer agent.
The mechanism through which this compound exerts its biological effects appears to involve:
- Inhibition of DNA Synthesis : The compound interferes with bacterial DNA replication.
- Induction of Apoptosis in Cancer Cells : It activates apoptotic pathways in tumor cells, leading to programmed cell death.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported significant antimicrobial activity against both susceptible and drug-resistant strains of bacteria.
- Anticancer Research : Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models with minimal side effects.
Q & A
Q. What are the optimized synthetic routes for Methyl 6,7-difluoro-4-methoxyquinoline-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sequential functionalization of the quinoline core. Key steps include:
- Fluorination : Introducing fluorine at positions 6 and 7 via electrophilic substitution or halogen exchange, optimized under anhydrous conditions (e.g., using DAST or Selectfluor reagents).
- Methoxy Group Installation : Methoxylation at position 4 via nucleophilic substitution (e.g., using NaOMe or Cu-mediated coupling).
- Esterification : Methyl ester formation at position 2 via acid-catalyzed esterification (e.g., H₂SO₄/MeOH) or coupling with methyl halides.
Q. Critical Parameters :
| Condition | Impact on Yield/Selectivity | Source |
|---|---|---|
| Temperature | Higher temps (reflux) improve fluorination efficiency but risk side reactions | |
| Catalyst | Pd catalysts enhance coupling efficiency in methoxy installation | |
| Solvent | Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions |
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
Methodological Answer:
- NMR Spectroscopy :
- and NMR identify substituent positions and confirm fluorination (e.g., coupling patterns for adjacent fluorines).
- NMR distinguishes ester carbonyls (δ ~165-170 ppm) and quinoline carbons.
- X-ray Crystallography :
Advanced Research Questions
Q. How do electronic effects of the 6,7-difluoro and 4-methoxy groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Fluorine Effects :
- Electron-withdrawing fluorine groups at 6/7 positions deactivate the quinoline core, reducing electrophilicity at adjacent carbons. This necessitates stronger catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .
- Steric hindrance from fluorine can limit access to reactive sites, requiring optimized ligand systems (e.g., bulky phosphines).
- Methoxy Effects :
- The 4-methoxy group donates electrons via resonance, increasing electron density at position 2 (ester), enhancing nucleophilic acyl substitution .
Q. Data Contradictions :
- Some studies report reduced coupling efficiency in fluorinated quinolines compared to non-fluorinated analogs, conflicting with theoretical predictions. Resolution involves adjusting Pd:ligand ratios (e.g., 1:2 for PdCl₂(dcpf)) .
Q. What strategies address discrepancies in biological activity data between this compound and its analogs?
Methodological Answer:
- Comparative SAR Studies :
- Synthesize analogs (e.g., replacing methoxy with hydroxyl or varying fluorine positions) and test against target enzymes (e.g., kinases).
- Use molecular docking to correlate substituent electronic profiles (Hammett constants) with binding affinities.
- Metabolic Stability Analysis :
- Fluorine groups improve metabolic stability but may reduce solubility. Balance via logP optimization (e.g., introducing hydrophilic groups at non-critical positions) .
Q. Case Study :
- Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate (a structural analog) showed 90% yield in hydrolysis but lower bioactivity due to reduced membrane permeability compared to methyl esters .
Q. How can demethylation or oxidation of the 4-methoxy group be achieved without disrupting the difluoro substituents?
Methodological Answer:
- Selective Demethylation :
- Use BBr₃ in CH₂Cl₂ at -78°C to cleave methoxy groups while preserving fluorines. Monitor via TLC to halt reaction at the phenolic intermediate .
- Oxidation :
- KMnO₄/H₂SO₄ selectively oxidizes methoxy to carbonyl groups but risks over-oxidation. Alternative: TEMPO/NaOCl under biphasic conditions for controlled conversion .
Q. Challenges :
- Fluorine’s electronegativity can destabilize intermediates, leading to side products. Mitigate via low-temperature protocols and inert atmospheres.
Q. What computational methods validate the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
- Compare HOMO-LUMO gaps of the compound and analogs to explain reactivity differences.
- Molecular Dynamics (MD) Simulations :
- Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or CHARMM force fields.
- Validate with experimental IC₅₀ values to refine docking models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

